

Phenoxyacetaldehyde: A Toxicological and Biological Activity Profile

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Compound of Interest

Compound Name: *Phenoxyacetaldehyde*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyacetaldehyde (CAS No. 2120-70-9) is an aromatic aldehyde utilized primarily as a fragrance ingredient in a variety of consumer products.^{[1][2]} Its characteristic green, floral, and fresh scent contributes to the "outdoors" character of perfumes.^[3] As with any chemical intended for widespread use, a thorough understanding of its biological activity and toxicological profile is paramount for ensuring human and environmental safety. This technical guide provides a comprehensive overview of the known biological effects and toxicity of **phenoxyacetaldehyde**, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Toxicological Profile

The toxicological profile of **phenoxyacetaldehyde** has been evaluated across several key endpoints, including genotoxicity, repeated dose toxicity, reproductive toxicity, and skin sensitization.^[4] Much of the available data is derived from studies conducted by the Research Institute for Fragrance Materials (RIFM).^[4]

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicological data for **phenoxyacetaldehyde**. For some endpoints, data from the read-across analog phenylacetaldehyde (CAS No. 122-78-1) has been used to inform the safety assessment.[\[4\]](#)

Table 1: Genotoxicity Data for **Phenoxyacetaldehyde**

| Assay Type | Test System | Concentration/Dose Range | Metabolic Activation (S9) | Results | Conclusion |
|--|---|--------------------------|---------------------------|-------------------------------------|-------------------------------------|
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2uvrA) | Up to 5000 µg/plate | With and without | No increase in revertant colonies | Not mutagenic [4] |
| In Vitro Micronucleus Test | Human peripheral blood lymphocytes | Up to 800 µg/mL | With and without | No increase in micronucleated cells | Not clastogenic [4] |

Table 2: Repeated Dose and Reproductive Toxicity Data

| Endpoint | Study Type | Species | Route | NOAEL (No-Observed-Adverse-Effect Level) | Data Source |
|------------------------|------------|---------|---------------|--|---------------------------------------|
| Repeated Dose Toxicity | OECD 422 | Rat | Oral (gavage) | 33.33 mg/kg/day | Read-across from phenylacetaldhyde[4] |
| Reproductive Toxicity | OECD 422 | Rat | Oral (gavage) | 100 mg/kg/day | Read-across from phenylacetaldhyde[4] |

Table 3: Skin Sensitization Data

| Assay Type | Endpoint | Value | Conclusion |
|--|---|-----------------------------|---|
| Direct Peptide Reactivity Assay (DPRA) | Cysteine and Lysine Depletion | Data not publicly available | Supports skin sensitization potential assessment[5][6] |
| Human Cell Line Activation Test (h-CLAT) | CD86/CD54 Expression | Data not publicly available | Supports skin sensitization potential assessment[7][8][9] |
| Overall Assessment | NESIL (No Expected Sensitization Induction Level) | 590 µg/cm ² | Considered a potential skin sensitizer[4] |

Table 4: Other Toxicological Endpoints

| Endpoint | Method | Result | Conclusion |
|----------------------------------|--|---|--|
| Phototoxicity/Photoallergenicity | UV/Vis Spectra | No significant absorbance in the relevant UV range | Not expected to be phototoxic/photoallergenic[4] |
| Local Respiratory Toxicity | Threshold of Toxicological Concern (TTC) | Exposure is below the TTC for a Cramer Class III material | Low concern at current exposure levels[4] |
| Acute Oral Toxicity | Not specified | LD50 > 5000 mg/kg (for a 50% solution in peomosa) | Low acute oral toxicity[3] |

Biological Activity

Currently, there is limited publicly available information on the specific biological or pharmacological activities of **phenoxyacetaldehyde** beyond its use as a fragrance. Aromatic aldehydes, in general, are known to possess a range of biological activities, including antimicrobial and anti-inflammatory properties.[10][11][12] However, specific studies on **phenoxyacetaldehyde** for these endpoints are lacking.

The primary biological interaction of concern from a toxicological perspective is its potential to act as an electrophile. The aldehyde functional group can react with nucleophilic residues on macromolecules such as proteins and DNA.[13][14][15][16] This reactivity is the basis for its skin sensitization potential and is a common mechanism of toxicity for many aldehydes.[13][14][15][16]

Experimental Protocols

Detailed methodologies for the key toxicological assays are outlined below, based on OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD 471

This test evaluates the potential of a substance to induce gene mutations in bacteria.[17][18][19][20][21]

- Test Strains: At least five strains of *Salmonella typhimurium* and/or *Escherichia coli* are used, which are auxotrophic for a specific amino acid (e.g., histidine for *Salmonella*).[17]
- Exposure: The test substance is applied to the bacterial cultures at a range of concentrations, both with and without an exogenous metabolic activation system (S9 fraction from rat liver).[17][18]
- Method: Two methods are commonly used: the plate incorporation method and the pre-incubation method.[18]
- Incubation: Plates are incubated at 37°C for 48-72 hours.[18]
- Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted and compared to the solvent control. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential. [19]

In Vitro Micronucleus Test - Based on OECD 487

This assay detects chromosomal damage in mammalian cells.[22][23][24][25][26]

- Cell Cultures: Human peripheral blood lymphocytes or suitable cell lines (e.g., CHO, V79, TK6) are used.[22][23]
- Exposure: Cells are exposed to at least three concentrations of the test substance for a defined period (e.g., 3-6 hours with S9, and a longer period without S9).[22]
- Cytokinesis Block: Cytochalasin B is often added to block cell division at the binucleate stage, allowing for the analysis of cells that have completed one round of mitosis.[24]
- Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
- Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole

chromosomes).[24] A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneuploid activity.

Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test - Based on OECD 422

This study provides information on the potential health hazards arising from repeated exposure to a substance, including effects on reproduction.[1][27][28][29]

- Animals: Typically, Sprague-Dawley rats are used.[27]
- Dosing: The test substance is administered daily via oral gavage to at least three dose groups and a control group of male and female rats for a specified period. Males are dosed for a minimum of four weeks, and females are dosed throughout the study.[1][28]
- Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.[29]
- Mating and Reproduction: Animals are mated to assess reproductive performance, including fertility, gestation, and parturition. The offspring are examined for viability and growth.[1]
- Pathology: At the end of the study, all animals are subjected to a full necropsy, and organs are weighed and examined histopathologically.[1]

Direct Peptide Reactivity Assay (DPRA) - Based on OECD 442C

This in chemico assay assesses the skin sensitization potential of a substance by measuring its reactivity with synthetic peptides containing cysteine and lysine.[5][6][30][31][32]

- Reagents: Synthetic heptapeptides containing either cysteine or lysine are used.[30]
- Incubation: The test substance is incubated with each peptide solution for 24 hours at 25°C. [5]

- Analysis: The concentration of the remaining peptide is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.[5]
- Calculation: The percentage of peptide depletion is calculated for both cysteine and lysine peptides.
- Prediction Model: The depletion values are used in a prediction model to categorize the substance into one of four reactivity classes, which helps to distinguish between sensitizers and non-sensitizers.[5]

Human Cell Line Activation Test (h-CLAT) - Based on OECD 442E

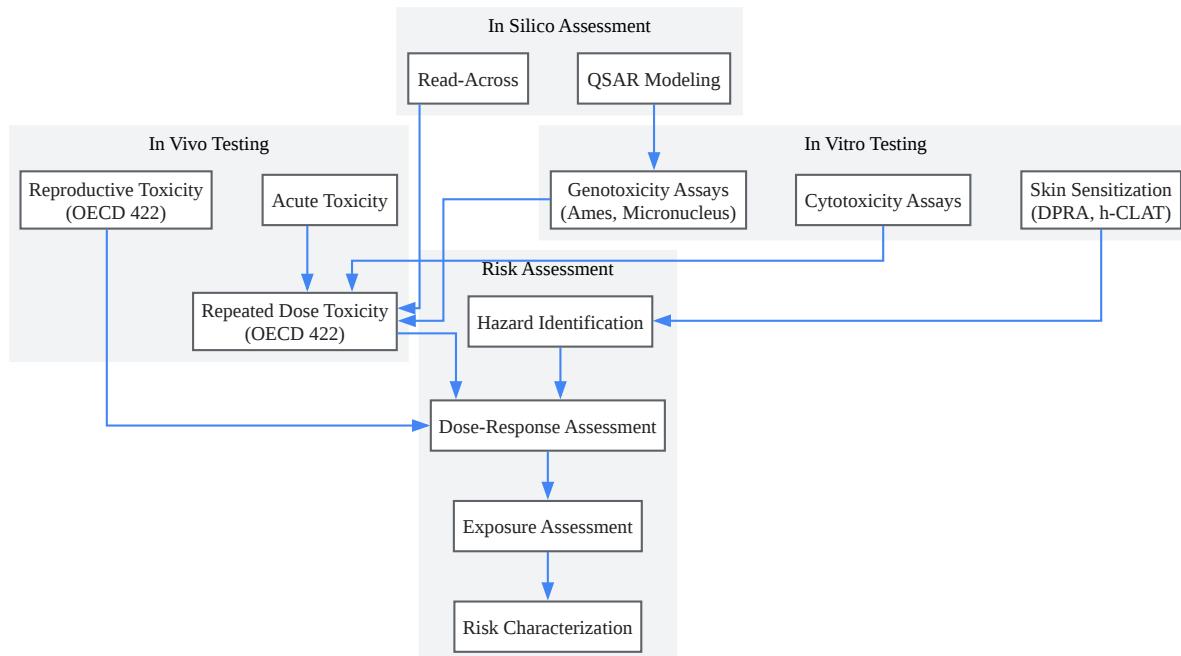
This in vitro assay identifies skin sensitizers by measuring the expression of cell surface markers associated with dendritic cell activation.[7][8][9][33][34]

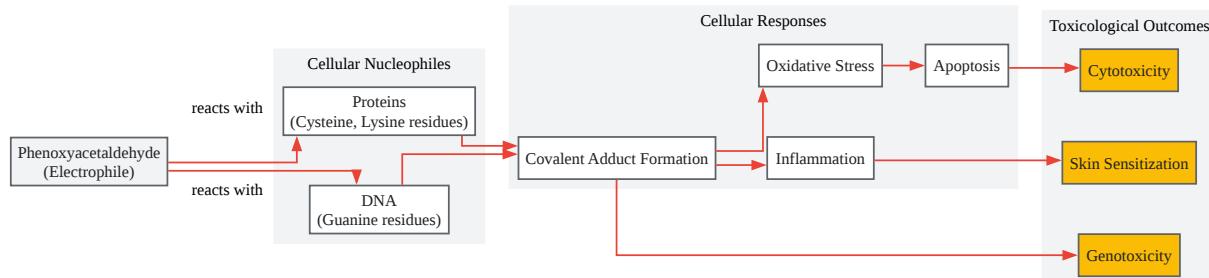
- Cell Line: The human monocytic leukemia cell line THP-1 is used.[7][33]
- Exposure: THP-1 cells are exposed to a range of concentrations of the test substance for 24 hours.[9]
- Staining: After exposure, the cells are stained with fluorescently labeled antibodies against the cell surface markers CD86 and CD54.[9]
- Analysis: The expression levels of CD86 and CD54 are quantified using flow cytometry.[7]
- Evaluation: A significant upregulation of CD86 and/or CD54 expression compared to the vehicle control indicates a positive response for skin sensitization.[8]

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a general workflow for toxicity testing and a conceptual model for the mechanism of aldehyde toxicity.



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